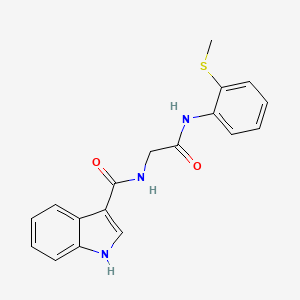

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

Description

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic organic compound characterized by a hybrid structure combining an indole-3-carboxamide core with a methylthio-substituted phenylacetamide moiety. The molecule features:

- A 1H-indole-3-carboxamide backbone, which is a privileged scaffold in medicinal chemistry due to its interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

N-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-24-16-9-5-4-8-15(16)21-17(22)11-20-18(23)13-10-19-14-7-3-2-6-12(13)14/h2-10,19H,11H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWPLYBQIFSWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the indole-3-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-(methylthio)phenyl)glycine in the presence of a base such as triethylamine to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Amine derivatives

Substitution: Nitrated or halogenated indole derivatives

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, exhibit promising antimicrobial properties. For instance, studies have shown that certain indole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MICs) in the low micromolar range . The presence of specific substituents, such as methylthio groups, can enhance the efficacy of these compounds against resistant strains.

Anticonvulsant Properties

Indole derivatives have been evaluated for their anticonvulsant effects, particularly their ability to modulate glutamate receptors, which are implicated in seizure activity. Compounds similar to N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide have demonstrated significant antagonistic activity at the glycine binding sites of NMDA receptors, suggesting potential use in treating epilepsy .

Structure-Activity Relationship (SAR)

The efficacy of N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can be attributed to its unique structural features. The indole moiety is known for its versatility in biological interactions, and modifications at various positions can lead to enhanced biological activity.

| Structural Feature | Effect on Activity |

|---|---|

| Methylthio group | Increases lipophilicity and bioavailability |

| Indole core | Essential for receptor binding and activity |

| Carboxamide linkage | Influences solubility and pharmacokinetics |

Synthesis and Evaluation of Antimycobacterial Activity

A series of indole derivatives, including those with methylthio substitutions, were synthesized and evaluated for their antimycobacterial activity. One study reported a derivative with an MIC of 18.2 µM against Mtb, showcasing the impact of structural modifications on antimicrobial potency .

Anticonvulsant Testing

In vivo studies have demonstrated that certain indole derivatives can effectively inhibit convulsions induced by NMDA in animal models. The compound's ability to act as a noncompetitive antagonist at glycine receptors was highlighted, indicating its potential as a therapeutic agent for seizure disorders .

Mechanism of Action

The mechanism of action of N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Compounds with Methylthio Substituents and Acetamide Linkers

Several analogs share the methylthio-phenylacetamide motif, which influences solubility and target binding. Key examples include:

Key Observations :

Indole Carboxamide Derivatives

Indole-based analogs emphasize the role of the carboxamide group in target engagement:

Key Observations :

Compounds with Sulfur-Containing Functional Groups

Sulfur atoms (e.g., thioethers, thiazolidinones) are critical for redox activity and metal chelation:

Key Observations :

- The methylthio group in the target compound may confer antibacterial properties akin to quinolone derivatives .

Structure-Activity Relationship (SAR) Insights

- Methylthio Substitution : Replacing methylthio with trifluoromethyl (as in ) reduces binding affinity in certain contexts, highlighting the importance of sulfur’s electronic effects .

- Indole Position : Indole-3-carboxamide (target compound) vs. indole-2-carboxamide (5d ) alters steric and electronic interactions, impacting enzyme inhibition .

- Linker Flexibility : Rigid acetamide linkers (e.g., in D14 ) may restrict conformational freedom, whereas triazole-containing linkers (5d ) enhance solubility .

Biological Activity

N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, a compound belonging to the indole class, has garnered attention for its potential biological activities, particularly in cancer therapy and as a modulator of various biological pathways. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H16N4O3S

- Molecular Weight : 368.41 g/mol

- CAS Number : 946258-24-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2. These kinases are crucial in regulating cell proliferation and survival pathways, making them significant targets in cancer therapy .

- Induction of Apoptosis : Studies suggest that the compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect has been observed in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide:

Case Studies

- Breast Cancer Treatment : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results demonstrated significant antiproliferative effects with an IC50 value comparable to established chemotherapeutics. The compound also exhibited potent tubulin-destabilizing effects, further supporting its potential as an anticancer agent .

- Neuroprotection : Another investigation explored the neuroprotective effects of similar indole derivatives in models of hypoxic-ischemic brain injury. These compounds improved cellular energy metabolism and reduced apoptosis rates in astrocytes, suggesting a broader therapeutic potential beyond oncology .

- Inflammation Modulation : The compound's interaction with G protein-coupled receptors (GPCRs) indicates potential roles in modulating inflammatory responses. Analogous compounds have shown efficacy as mixed agonists for FPRs, which are involved in immune responses .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step coupling reactions. A representative approach (adapted from structurally similar indole carboxamides) includes:

- Step 1 : Amide bond formation between 2-(methylthio)aniline and a bromoacetyl intermediate using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM at 0–5°C .

- Step 2 : Indole-3-carboxylic acid coupling to the intermediate via a second amidation step, facilitated by 2,6-lutidine as a base .

- Optimization Strategies :

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Rigorous characterization requires:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) .

- Elemental Analysis : Validate purity (±0.5% of theoretical C, H, N values) .

- X-ray Crystallography : For unambiguous structural confirmation (if crystalline forms are isolated) .

Advanced: How can researchers resolve contradictions in polymorph identification during crystallization?

Answer:

Contradictions in polymorph screening require:

- Thermal Analysis : Perform DSC (Differential Scanning Calorimetry) to identify distinct melting endotherms between forms .

- PXRD (Powder X-ray Diffraction) : Compare experimental diffractograms with simulated patterns from single-crystal data to rule out isostructural forms .

- Variable-Temperature NMR : Detect dynamic conformational changes in solution that may mask polymorphic behavior .

- Solvent Screening : Test crystallization in polar (e.g., DMF/water) vs. nonpolar (toluene) solvents to isolate metastable vs. stable forms .

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for indole carboxamide derivatives?

Answer:

SAR studies should integrate:

- Functional Group Modifications :

- Biological Assays :

- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., hydrogen bonding with indole NH) and prioritize synthetic targets .

Advanced: How can researchers design assays to evaluate the compound’s biological activity?

Answer:

- Antiviral Activity :

- Anti-inflammatory Testing :

- Cytotoxicity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.